spiramycin

Description

Origin and Producer Organism in Natural Product Discovery

Spiramycin (B21755) was discovered in 1952. nih.govdrugbank.com It is a natural product derived from the bacterium Streptomyces ambofaciens. nih.govresearchgate.netnih.govdrugbank.comnih.govguidetopharmacology.org This microorganism, a species of Gram-positive, soil-inhabiting, filamentous bacteria, is known for its ability to produce a variety of secondary metabolites, including antibiotics. nih.gov Streptomyces ambofaciens was originally isolated from soil samples from northern France. guidetopharmacology.org

The biosynthesis of this compound in Streptomyces ambofaciens involves a complex genetic and enzymatic machinery. The core of the this compound molecule, a polyketide lactone ring called platenolide, is synthesized by a type I polyketide synthase (PKS). nih.govasm.orgresearchgate.netnih.govresearchgate.net Subsequently, three deoxyhexose sugars—mycaminose, forosamine (B98537), and mycarose (B1676882)—are attached to the platenolide core in a specific order. nih.govasm.orgresearchgate.netnih.gov These glycosylation steps are crucial for the antibacterial activity of this compound and involve the action of specific glycosyltransferases and potentially auxiliary proteins encoded within the this compound biosynthetic gene cluster. nih.gov

The this compound biosynthetic gene cluster in S. ambofaciens is extensive, spanning over 85 kb of contiguous DNA and containing numerous genes involved in polyketide synthesis, deoxysugar biosynthesis, regulation, and resistance to the antibiotic produced. researchgate.netmicrobiologyresearch.org Studies have characterized regulatory genes within this cluster, such as srmR (also known as srm22) and srm40, which play significant roles in controlling this compound production. nih.gov Inactivation of these genes can eliminate this compound production, while their overexpression can increase it. nih.gov

Position within Macrolide Antibiotic Research Landscape

This compound belongs to the macrolide class of antibiotics, characterized by their large lactone rings. nih.govdrugbank.comnih.gov Macrolides are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.govdrugbank.comnih.govwikipedia.orgmdpi.com this compound, specifically a 16-membered ring macrolide, inhibits translocation by binding to the bacterial 50S ribosomal subunits. nih.govnih.gov This binding is thought to stimulate the dissociation of peptidyl-tRNA from ribosomes during translocation. nih.gov

Compared to other macrolides like erythromycin (B1671065), this compound can exhibit differences in in vitro effectiveness by weight, although therapeutic doses may be comparable due to factors like tissue affinity. wikipedia.org While macrolides are generally effective against Gram-positive bacteria, their ability to enter Gram-negative bacteria can be limited. nih.gov

Research within the macrolide landscape also includes understanding mechanisms of resistance. Resistance to macrolides can occur through various mechanisms, including post-transcriptional methylation of ribosomal RNA, which can lead to cross-resistance to other macrolides, lincosamides, and streptogramins (the MLSB phenotype). nih.govmicrobiologyresearch.org However, some strains resistant to 14-membered macrolides like erythromycin may remain susceptible to this compound, suggesting differences in interaction or uptake. nih.gov Producer organisms like Streptomyces ambofaciens have their own resistance mechanisms to protect themselves from the this compound they produce, including inducible ribosomal resistance and potentially mechanisms involving decreased permeability or export. microbiologyresearch.orgmicrobiologyresearch.org

Furthermore, research explores modifications to macrolide structures through approaches like combinatorial biosynthesis, sometimes using the this compound producer strain as a platform to generate novel compounds. researchgate.net

Conceptual Framework and Research Scope

The research scope surrounding this compound is multifaceted, extending from fundamental studies of its biosynthesis and mechanism of action to investigations into its biological activities and potential modifications. The conceptual framework guiding this research centers on understanding this compound as a valuable natural product with specific chemical and biological properties.

Key areas within the research scope include:

Biosynthetic Pathway Elucidation: Detailed studies of the genes, enzymes, and intermediates involved in the synthesis of the platenolide core and the attachment of the sugar moieties. nih.govasm.orgresearchgate.netnih.govresearchgate.netmicrobiologyresearch.org This includes characterizing the roles of specific polyketide synthases, glycosyltransferases, and regulatory proteins. nih.govresearchgate.netnih.govmicrobiologyresearch.org

Mechanism of Action Studies: Investigating the precise interaction of this compound with the bacterial ribosome and the downstream effects on protein synthesis. nih.govdrugbank.comnih.govwikipedia.orgmdpi.com

Resistance Mechanisms: Research into how bacteria, including the producer organism, develop resistance to this compound, involving studies of ribosomal modifications, efflux pumps, and other potential mechanisms. nih.govmicrobiologyresearch.orgmicrobiologyresearch.orgbohrium.com

Structural Modifications and Analogs: Exploring chemical modifications to the this compound structure or generating analogs through genetic manipulation of the producer strain to potentially alter its properties, such as activity spectrum or pharmacokinetic behavior. researchgate.net

Biological Activity Profiling: While excluding clinical dosage and safety, research includes characterizing this compound's activity against various microorganisms, including bacteria and parasites like Toxoplasma gondii. nih.govdrugbank.comwikipedia.orgmdpi.com Studies also investigate other potential biological effects, such as the inhibition of virulence factors in certain bacteria like Pseudomonas aeruginosa, even in the absence of growth inhibition. mdpi.com Cell culture studies examine the effects of this compound on various cell types, such as fibroblast cells, to understand cellular interactions beyond antimicrobial effects. researchgate.neteuropeanreview.orgeuropeanreview.org

Chemoinformatic Analysis: Comparative studies using chemoinformatic approaches to analyze the structural and biological profiles of this compound in relation to other antibiotics, providing insights into its unique characteristics and potential advantages or differences in mechanisms of action and resistance. bohrium.comresearchgate.net

This research collectively aims to deepen the understanding of this compound as a natural product, its biological role, and its potential for further development or application based on its distinct chemical and biological attributes.

Structure

2D Structure

Properties

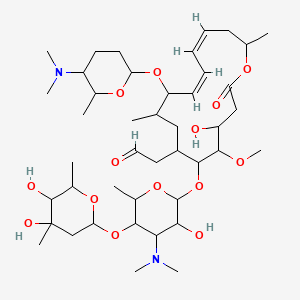

IUPAC Name |

2-[(11Z,13Z)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/b13-12-,16-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTOXUHEUCPTEW-GRWVDKKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C/C=C\C=C/C(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H74N2O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

843.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble in water, Soluble in most organic solvents | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1621 | |

| Record name | SPIRAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Amorphous | |

CAS No. |

8025-81-8 | |

| Record name | Spiramycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPIRAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Spiramycin Biosynthesis and Genetic Engineering

Elucidation of Biosynthetic Pathways

Extensive genetic and biochemical studies, particularly in Streptomyces ambofaciens, have been instrumental in elucidating the spiramycin (B21755) biosynthetic pathway and identifying the genes involved. psu.eduresearchgate.netresearchgate.net The this compound gene cluster contains genes encoding the PKS machinery, enzymes for post-PKS modifications, sugar biosynthesis, regulation, and resistance. psu.edud-nb.info

Polyketide Synthase (PKS) Assembly of Macrolactone Core

The macrolactone core of this compound, known as platenolide I, is synthesized by a type I modular polyketide synthase. psu.eduresearchgate.netnih.gov This PKS system in S. ambofaciens is encoded by five genes, srm8 to srm12, which are organized into 8 modules and 36 domains. d-nb.info The PKS catalyzes the repeated condensation of simple carboxylic acid units, utilizing precursors such as malonyl-CoA, methylmalonyl-CoA, ethylmalonyl-CoA, and methoxymalonyl-CoA. d-nb.info The macrolactone intermediate is then released from the PKS complex, likely through the action of a thioesterase domain. d-nb.infoacs.org

Post-PKS Tailoring Modifications

Following the synthesis of the platenolide I macrolactone core, a series of enzymatic tailoring reactions occur to yield the mature this compound molecule. psu.eduresearchgate.netresearchgate.netnih.gov These modifications include oxidation, reduction, acylation, and glycosylation. nih.govasm.org The genes responsible for many of these tailoring steps have been identified within the this compound gene cluster. d-nb.info

This compound exists as a mixture of three major compounds (spiramycins I, II, and III) that differ in the acyl substitution at the hydroxyl group at position 3 of the macrolactone ring. psu.edunih.gov This acylation step is believed to be one of the later modifications in the biosynthetic pathway. d-nb.info The enzyme responsible for the acylation of the C-3 hydroxyl group is likely encoded by the srm2 gene. d-nb.info

The platenolide I macrolactone core contains a keto group at the C-9 position. nih.govasm.org This keto group undergoes a stereospecific reduction to a hydroxyl group during this compound biosynthesis. nih.gov The enzyme responsible for this reduction has been identified as Srm26, a protein encoded within the this compound gene cluster. d-nb.infonih.gov This reduction of the C-9 keto group of platenolide I leads to the formation of platenolide II, an intermediate in the pathway. d-nb.inforesearchgate.net

Oxidation of the methyl group at the C-19 position of the this compound macrolactone ring is another crucial tailoring step. researchgate.netnih.gov This oxidation is catalyzed by a cytochrome P450 enzyme, Srm13, which is encoded by a gene in the this compound biosynthetic cluster. researchgate.netnih.gov Srm13 catalyzes the oxidation of the C-19 methyl group into a formyl group. nih.gov This enzyme shares sequence similarities with other cytochrome P450s involved in similar oxidation reactions in the biosynthesis of other macrolide antibiotics, such as TylI in tylosin (B1662201) biosynthesis and RosC in rosamicin biosynthesis. nih.govoup.com

The attachment of sugar moieties to the macrolactone core is a key step in the biosynthesis of this compound, as these sugars are essential for its antibacterial activity. nih.govasm.org this compound contains three deoxyhexose sugars: mycaminose, forosamine (B98537), and mycarose (B1676882), which are attached successively to the macrolactone. psu.eduasm.orgnih.gov The genes required for the biosynthesis of these sugars from glucose-1-phosphate are present in the this compound gene cluster. psu.edud-nb.infoasm.org

Identification of Biosynthetic Intermediates

The biosynthesis of this compound begins with the assembly of a polyketide lactone ring, known as platenolide I, catalyzed by a type I modular polyketide synthase. researchgate.netresearchgate.netasm.org Platenolide I serves as the earliest lactonic intermediate in the pathway. researchgate.netresearchgate.netasm.org Following the formation of the macrolactone ring, a series of post-PKS tailoring reactions occur. researchgate.netresearchgate.netasm.org These steps include the attachment of three deoxyhexose sugars: mycaminose, forosamine, and mycarose. researchgate.netasm.orgnih.gov These sugars are attached successively to the macrolactone ring. asm.orgnih.gov

Studies involving the inactivation of specific genes within the this compound biosynthetic gene cluster have been instrumental in identifying biosynthetic intermediates. By analyzing the compounds accumulated in mutant strains lacking functional enzymes, researchers have been able to deduce the roles of specific genes and the structures of the intermediates that precede the blocked step. For instance, the identification of the glycosyltransferase responsible for the attachment of each sugar was achieved by analyzing the intermediates accumulated by mutants deficient in specific glycosyltransferase genes. asm.orgnih.gov

Genomic and Regulatory Aspects of Biosynthesis

The genes responsible for this compound biosynthesis in S. ambofaciens are organized into a dedicated gene cluster. researchgate.netnih.govpsu.edu This cluster contains numerous genes involved in various aspects of this compound production, including polyketide synthesis, sugar biosynthesis and attachment, tailoring reactions, regulation, and resistance. psu.edud-nb.info

Organization of the srm Gene Cluster

The this compound biosynthetic gene cluster, referred to as the srm gene cluster, has been cloned and sequenced. nih.govpsu.edu It spans a significant region of contiguous DNA, estimated to be over 85 kb. psu.edu Within this cluster, approximately 41 genes have been identified. researchgate.netd-nb.info These genes are organized into several major polycistronic units. researchgate.net The cluster includes genes encoding the type I polyketide synthase responsible for synthesizing the platenolide backbone, as well as genes for enzymes involved in the biosynthesis and attachment of the three deoxyhexose sugars (mycaminose, forosamine, and mycarose). asm.orgpsu.edud-nb.info Additionally, genes for post-PKS tailoring enzymes, regulatory proteins, and resistance mechanisms are located within the cluster. psu.edud-nb.info The organization of the PKS genes within the srm cluster is similar to that found in gene clusters for other 16-membered macrolides like tylosin and niddamycin. psu.edu

Transcriptional Regulation of Biosynthetic Genes

The expression of the genes within the this compound biosynthetic cluster is tightly regulated. Transcriptional analysis has shown that the biosynthetic genes are often co-regulated and their expression profile aligns with the timing of this compound production. asm.orgnih.gov For example, transcripts for biosynthetic genes are typically detected at low levels before the onset of production, become abundant during the peak production phase, and then decrease. nih.gov

Studies involving gene expression analysis, such as reverse transcription-PCR (RT-PCR), in wild-type and mutant strains have provided insights into the transcriptional control. nih.govresearchgate.net These studies have demonstrated that the transcription of most, if not all, this compound biosynthetic genes is controlled by specific regulatory proteins encoded within the cluster. nih.govresearchgate.net

Role of Regulatory Proteins (e.g., Srm22, Srm40, SaaR)

Several regulatory genes are located within the srm gene cluster, playing crucial roles in controlling this compound biosynthesis. Three positive regulatory genes identified are srm22 (also known as srmR), srm40, and saaR. researchgate.netacs.org

Srm22 (SrmR) is a transcriptional activator that is required for this compound biosynthesis. nih.govnih.gov Research indicates that Srm22 is necessary for the expression of srm40. nih.govresearchgate.netacs.org

Srm40 is identified as a pathway-specific activator that controls the transcription of most, if not all, this compound biosynthetic genes. nih.govresearchgate.netnih.gov Gene inactivation experiments have shown that disruption of srm40 eliminates this compound production, while its overexpression increases production. nih.govacs.orgnih.gov The regulatory hierarchy suggests that Srm22 activates the transcription of srm40, and Srm40, in turn, activates the transcription of the downstream biosynthetic genes. nih.govresearchgate.net

SaaR is another positive regulatory gene within the cluster. researchgate.netacs.org Disruption of saaR has been shown to result in a complete loss of this compound production, suggesting its essential role as a positive regulator. acs.org SaaR also appears to influence sporulation in S. ambofaciens. acs.org

Table 1 summarizes the roles of these key regulatory proteins.

| Regulatory Protein | Gene Name(s) | Role in this compound Biosynthesis |

| Srm22 | srm22, srmR | Transcriptional activator, required for srm40 expression. nih.govresearchgate.netacs.org |

| Srm40 | srm40 | Pathway-specific activator, controls most biosynthetic genes. nih.govresearchgate.netnih.gov |

| SaaR | saaR | Positive regulator, essential for production. acs.org |

Strategies for Biosynthetic Pathway Engineering

Engineering the this compound biosynthetic pathway aims to enhance production yields or potentially generate novel this compound derivatives. Various strategies can be employed, focusing on optimizing the availability of precursors and controlling metabolic fluxes.

Precursor Feeding and Metabolic Flux Optimization

This compound biosynthesis utilizes primary metabolites as building blocks. nih.gov The macrolactone backbone is assembled from precursors such as malonyl-CoA, methylmalonyl-CoA, ethylmalonyl-CoA, and methoxymalonyl-CoA. d-nb.infoacs.orgfrontiersin.org The deoxyhexose sugars are derived from glucose-1-phosphate. d-nb.info

Precursor feeding involves supplementing the culture medium with these building blocks or their readily available precursors to increase their intracellular concentration and drive the biosynthetic pathway towards higher product formation. Studies have shown that the addition of short-chain fatty acids, which serve as precursors for the polyketide backbone, can stimulate this compound production in Streptomyces ambofaciens. researchgate.net

Metabolic flux optimization involves analyzing and manipulating the flow of metabolites through the complex metabolic network of the producing organism. nih.govplos.org By understanding the dynamic flux distribution profiles during this compound biosynthesis, researchers can identify potential bottlenecks or competing pathways that divert precursors away from this compound production. researchgate.net For example, the biosynthesis of this compound and other secondary metabolites, such as stambomycin, in S. ambofaciens can compete for common metabolic precursors like malonyl-CoA and methylmalonyl-CoA. frontiersin.org

Metabolic flux analysis (MFA) techniques, sometimes coupled with isotopic labeling, can be used to map intracellular fluxes and identify areas for intervention. nih.govplos.org Strategies to optimize metabolic flux for increased this compound production can include:

Enhancing the supply of limiting precursors through genetic engineering of primary metabolic pathways. nih.gov

Reducing metabolic flux towards competing pathways. frontiersin.orgnih.govplos.org

Overexpressing enzymes that catalyze rate-limiting steps in the this compound pathway.

Modulating regulatory networks to favor the expression of biosynthetic genes. researchgate.net

Research has indicated that the efficiency of this compound production is linked to the reduction of certain accumulated intermediates during the ring formation process. researchgate.net Additionally, supplementation with glucose has been shown to have a positive effect on this compound biosynthesis, leading to increased potency. researchgate.netnih.gov

The use of substances like methyl-β-cyclodextrin has also been explored, showing a stimulatory effect on this compound production, potentially by affecting antibiotic stability or efflux, thereby decreasing intracellular concentration and stimulating biosynthesis. acs.org

Directed Evolution and Strain Improvement for Production Enhancement

Enhancing the industrial production of this compound, a macrolide antibiotic primarily produced by Streptomyces ambofaciens, has been a significant area of research. Both traditional strain improvement methods, including random mutagenesis and screening, and more advanced genetic engineering techniques, such as directed evolution and metabolic engineering, have been employed to increase fermentation yields researchgate.netoup.comnih.gov.

Traditional strain improvement programs have historically relied on random mutagenesis followed by screening or selection for higher-producing microbial strains oup.com. This approach has led to substantial increases in the titers of various industrial metabolites, including macrolides oup.com. For this compound, studies involving traditional mutagenesis have yielded mutant strains with improved productivity. For instance, an oil-tolerant mutant strain, Streptomyces ambofaciens XC 2-37, was reported to produce 9% more this compound than its parent strain, S. ambofaciens XC 1-29 nih.govzju.edu.cnacs.org. Further optimization of the fermentation medium for this mutant strain, including the addition of soybean oil and propyl alcohol, resulted in a significant improvement in this compound potency, increasing it by 61.8% with the addition of 2% soybean oil and 0.4% propyl alcohol at specific time points during incubation nih.govzju.edu.cn. Scaling up this improved process in a 60 m³ fermentor led to a 42.9% improvement in this compound potency and productivity nih.govzju.edu.cn.

Protoplast regeneration has also been explored as a method for strain improvement in macrolide-producing Streptomyces strains, including S. ambofaciens. This technique can lead to progeny with drastically changed antibiotic productivities, with some regenerated strains showing increased production compared to the original strain nih.gov. One study reported a regenerated progeny from S. ambofaciens that exhibited approximately twice the productivity of the original strain nih.gov.

Genetic engineering and metabolic engineering approaches offer more targeted strategies for enhancing this compound production by manipulating specific genes and pathways involved in biosynthesis and regulation researchgate.netfrontiersin.orgnih.gov. The this compound biosynthetic gene cluster in S. ambofaciens has been characterized, revealing genes responsible for the polyketide backbone synthesis (platenolide) and the attachment of deoxysugar moieties (mycaminose, forosamine, and mycarose) nih.govresearchgate.net. Regulatory genes within this cluster, such as srm22 and srm40 (also referred to as bsm23 and bsm42 in Streptomyces spiramyceticus), play crucial roles in controlling this compound biosynthesis researchgate.netnih.gov. Overexpression of positive regulatory genes like srm40/bsm42 has been shown to improve this compound yield researchgate.netnih.gov.

Metabolic engineering efforts have also focused on increasing the availability of biosynthetic precursors. For example, the sspD gene, which is involved in the degradation of triacylglycerol to provide precursors for polyketide biosynthesis, has been targeted. Increasing the expression of the sspD gene, controlled by appropriate promoters, has been shown to moderately enhance carrimycin production in Streptomyces spiramyceticus, a strain related to this compound production researchgate.net.

Integrated systems biology approaches, combining transcriptomics and metabolic modeling, have been used to identify potential metabolic engineering targets for this compound overproduction in S. ambofaciens frontiersin.org. These studies can reveal system-level metabolic features and identify genes whose manipulation could enhance carbon flux towards this compound biosynthesis. Experimental validation of model predictions has provided evidence that this compound productivity can be increased by enhancing the carbon flow through pathways like the ethylmalonyl-CoA metabolic node, for example, by overexpressing the ccr paralog srm4 frontiersin.org.

While directed evolution of the this compound biosynthetic pathway enzymes themselves is an active area in macrolide engineering, often studied in related systems like erythromycin (B1671065) biosynthesis, the development of high-throughput screening methods, such as transcription factor-based biosensors, is crucial for identifying improved variants from large libraries nih.govacs.orgnih.govplos.orgumich.edu. These tools, while sometimes focused on macrolactone aglycones or specific sugar modifications like desosamine, represent advancements that can be applied to the directed evolution of enzymes within the this compound pathway to improve catalytic efficiency or alter substrate specificity nih.govacs.orgplos.orgumich.edu.

The following table summarizes some reported improvements in this compound production through strain improvement and genetic manipulation:

| Strategy | Strain | Manipulation | Reported Improvement (%) | Source |

| Traditional Mutagenesis & Screening | S. ambofaciens XC 2-37 (mutant) | Compared to parent strain XC 1-29 | 9% | nih.govzju.edu.cn |

| Medium Optimization for Mutant Strain | S. ambofaciens XC 2-37 | + 2% Soybean oil, 0.4% Propyl alcohol | 61.8% | nih.govzju.edu.cn |

| Scaled-up Fermentation (Mutant + Medium Opt.) | S. ambofaciens XC 2-37 | Industrial scale (60 m³) | 42.9% | nih.govzju.edu.cn |

| Protoplast Regeneration | S. ambofaciens | Regenerated progeny compared to original strain | ~100% (twice) | nih.gov |

| Genetic Engineering (Overexpression of regulatory gene) | Streptomyces spiramyceticus 54IA | Overexpression of bsm42 (homolog of srm40) | Improved yield | researchgate.net |

| Metabolic Engineering (Increased precursor supply) | Streptomyces spiramyceticus 54IA | Increased sspD expression | Moderately enhanced | researchgate.net |

| Metabolic Engineering (Enhanced carbon flow) | S. ambofaciens | Overexpression of srm4 (ethylmalonyl-CoA pathway) | Increased productivity | frontiersin.org |

| Traditional Mutagenesis & Screening (Sodium Lactate tolerant mutant) | Streptomyces spiramyceticus 16-10-12 | Compared to original strain 5-1 | 23% | researchgate.net |

| Medium Optimization for Mutant Strain | Streptomyces spiramyceticus 16-10-12 | + 15 g/L Sodium lactate | 16.9% | researchgate.net |

| Medium Optimization (Addition of Al³⁺) | Streptomyces spiramyceticus 16-10-2 | + 0.32 g/L Al³⁺ at 12 h | 19.51% | researchgate.net |

| Medium Optimization (Addition of Methyl-β-cyclodextrin) | S. ambofaciens ATCC 23877 | + 0.5% (w/v) Methyl-β-cyclodextrin at 168 h | 326% (3.26-fold) | acs.org |

These examples highlight the multi-faceted approach to improving this compound production, combining classical methods with modern genetic and metabolic engineering techniques to enhance the efficiency of the producing strains.

Molecular Mechanisms of Action of Spiramycin

Ribosomal Target Interaction and Protein Synthesis Inhibition

The principal mode of action for spiramycin (B21755), characteristic of macrolide antibiotics, is the disruption of bacterial protein synthesis by targeting the ribosome. patsnap.comtoku-e.compatsnap.com

Binding Affinity to the 50S Ribosomal Subunit

This compound specifically targets and binds to the 50S ribosomal subunit of bacteria. patsnap.comtoku-e.compatsnap.com This binding occurs with an apparent 1:1 stoichiometry. oup.comdrugbank.comoup.comncats.ioselleckchem.com The macrolide molecule occupies a specific binding site on the 50S subunit, covering nucleotides such as A2062 and A2059 in Haloarcula marismortui, based on structural studies. researchgate.net The base of A2062 is positioned in an extended conformation and forms a covalent bond with a substituent on the this compound molecule. researchgate.net this compound's structure extends towards ribosomal protein L4 and the catalytic center (nucleoside A2451) of the ribosome. researchgate.net

Inhibition of Peptide Bond Formation and Translocation Elongation

This compound inhibits the elongation phase of protein synthesis. patsnap.comtoku-e.compatsnap.com While it has been shown to be a potent inhibitor of the binding of both donor and acceptor substrates to the ribosome, its primary effect is on translocation. oup.comdrugbank.comoup.comncats.io Translocation is the critical step where the ribosome moves along the mRNA, allowing for the addition of the next amino acid to the growing polypeptide chain. patsnap.comtoku-e.com By obstructing this movement, this compound effectively halts the elongation of the protein chain. patsnap.comtoku-e.compatsnap.com Some larger macrolides, including this compound, can also interfere with peptide bond formation by perturbing the accommodation of aminoacyl-tRNA at the peptidyl transferase center. nih.govnih.gov Studies have shown that this compound can directly inhibit peptide bond formation to a significant extent. nih.govnih.govopenarchives.gr

Modulation of Peptidyl-tRNA Dissociation and Polyribosome Dynamics

There is substantial evidence indicating that this compound, along with other macrolides, acts primarily by stimulating the dissociation of peptidyl-tRNA from ribosomes during translocation. oup.comoup.comncats.ioselleckchem.comnih.govresearchgate.netclinisciences.comasm.org This enhanced dissociation reduces the probability of completing the synthesis of functional proteins, contributing to the inhibition of bacterial growth. asm.org this compound also induces a rapid breakdown of polyribosomes. oup.comoup.comncats.ioresearchgate.net While this effect was initially interpreted as normal ribosomal run-off followed by a block near the initiation site, current evidence supports the mechanism of stimulated peptidyl-tRNA dissociation during translocation as the primary cause. oup.comoup.comncats.ioresearchgate.net

Alternative and Hypothesized Mechanisms of Biological Activity

Beyond its well-established ribosomal interactions, research has explored other potential mechanisms contributing to this compound's biological effects.

Investigation of Bacterial Topoisomerase Interaction

Chemoinformatic studies have suggested a possible inhibition of bacterial topoisomerase as a characteristic feature of this compound's action. bohrium.compharmacoeconomics.ru Topoisomerases are enzymes crucial for DNA replication, transcription, and repair. While ribosomal inhibition is the primary mechanism, the potential for interaction with bacterial topoisomerase has been raised in comparative studies with other antibiotics. bohrium.compharmacoeconomics.ru Molecular docking studies investigating the potential anticancer activities of various antibiotics, including this compound, against human topoisomerase II have been conducted, indicating potential interactions, although the focus here is on bacterial topoisomerases. nih.gov

Potential Influence on Bacterial DNA Synthesis

Some research, particularly chemoinformatic analyses, has indicated a possible influence of this compound on bacterial DNA synthesis. bohrium.compharmacoeconomics.ru One study observed that the addition of this compound, a translation-inhibiting drug, could influence the rate of protein synthesis and potentially restore the ratio of DNA to protein, enabling faster growth under certain drug combinations compared to a DNA synthesis inhibitor alone. researchgate.net This suggests an indirect interplay between this compound's protein synthesis inhibition and DNA synthesis processes, rather than a direct inhibitory effect on DNA synthesis enzymes like topoisomerase or DNA polymerase. bohrium.compharmacoeconomics.ruresearchgate.net Further detailed research is needed to fully elucidate the nature and extent of this compound's potential influence on bacterial DNA synthesis.

Assessment of Anti-Membrane Activity and Ionophore Properties

Studies have indicated that this compound may possess anti-membrane activity, potentially involving ionophore mechanisms pharmacoeconomics.rubohrium.comresearchgate.net. Ionophores are substances, often of bacterial origin, that facilitate the transport of ions across cell membranes ew-nutrition.comresearchgate.net. This can disrupt the ionic balance of the cell, leading to energy depletion and ultimately cell death, particularly in Gram-positive bacteria researchgate.net.

Chemoinformatic studies comparing this compound to other macrolides like josamycin, azithromycin (B1666446), and clarithromycin (B1669154) have revealed significant differences in their mechanisms of action, including effects on bacterial membranes pharmacoeconomics.rubohrium.comresearchgate.net. While the precise details of this compound's ionophore activity are still being investigated, its potential to influence ion channels that maintain the cell's electrical potential and mineral metabolism has been noted pharmacoeconomics.ru.

Research into the interaction of this compound with cell membranes has also included studies on its effects on host cells, such as human neutrophils and fibroblast cells. One study compared the membrane-stabilizing activity of this compound with clarithromycin on human neutrophils and erythrocytes. Clarithromycin demonstrated dose-related inhibition of superoxide (B77818) production by activated neutrophils and protected erythrocytes from hemolysis, indicating membrane-stabilizing activity. In contrast, this compound showed only weak membrane-stabilizing activity in this context nih.govoup.com. These findings suggest that while some macrolides exhibit notable membrane interactions influencing inflammatory responses, this compound's effect on membrane stability in these specific host cell types appears limited nih.govoup.com.

Further research involving fibroblast cells indicated that this compound did not adversely affect the cytoskeleton or nucleus of these cells in short-term applications (24 and 48 hours) and even enhanced cell viability in some cases. However, longer-term exposure (72 hours) at higher concentrations (50 and 100 µM) did reduce fibroblast cell viability researchgate.netresearchgate.net. Confocal microscopy supported that the cellular structure remained largely intact after this compound treatment researchgate.net.

However, the concept of ionophore activity involves the facilitation of ion transport across the membrane. This can occur either by forming channels or by binding to ions and transporting them across the lipid bilayer researchgate.net. The chemoinformatic analysis suggesting ionophore mechanisms for this compound implies an interaction with the membrane that affects ion flux pharmacoeconomics.rubohrium.comresearchgate.net.

Perturbation of membrane lipid metabolism has also been proposed as a potential indirect mechanism by which certain substances, like methyl-β-cyclodextrin, might influence this compound production in Streptomyces ambofaciens. This suggests an interconnectedness between membrane status and the antibiotic's biosynthesis or efflux acs.org. While this doesn't directly describe this compound's anti-membrane activity, it highlights the membrane's role in the context of this compound. The potential for this compound to affect efflux through the cell membrane, possibly facilitated by complex formation with other molecules, has also been considered as a mechanism influencing its intracellular concentration and biosynthesis stimulation acs.org.

While detailed quantitative data tables specifically assessing this compound's ionophore properties or providing comprehensive metrics of its anti-membrane disruptive effects were not extensively present in the provided search results, the qualitative findings from chemoinformatic studies consistently point towards anti-membrane activity, including through ionophore mechanisms, as a characteristic feature of this compound's action, distinguishing it from some other macrolides pharmacoeconomics.rubohrium.comresearchgate.net. The weak membrane-stabilizing activity observed in neutrophil and erythrocyte studies suggests that its membrane interactions might differ depending on the cell type and the specific membrane properties being assessed nih.govoup.com.

Summary of Research Findings on this compound's Membrane Interactions:

| Study Type | Key Finding | Reference |

| Chemoinformatic | Characteristic features include anti-membrane activity, including through ionophore mechanisms. | pharmacoeconomics.rubohrium.comresearchgate.net |

| In Vitro (Neutrophils/Erythrocytes) | Possessed only weak membrane-stabilizing activity compared to clarithromycin. | nih.govoup.com |

| In Vitro (Fibroblasts) | Did not significantly harm cytoskeleton or nucleus; reduced viability at high concentrations/longer exposure. | researchgate.netresearchgate.net |

| Biosynthesis Context | Membrane efflux potentially influenced by complex formation, affecting intracellular concentration. | acs.org |

Molecular Basis of Spiramycin Resistance Mechanisms

Ribosomal Resistance Mechanisms Resistance at the ribosomal level involves modifications to the bacterial ribosome, the primary target of spiramycin (B21755). These alterations can impede the binding of this compound or affect the process of protein synthesis in a way that bypasses the antibiotic's inhibitory effect.nih.govtoku-e.com

Characterization of Macrolide-Lincosamide-Streptogramin B (MLSB) Resistance Resistance mediated by 23S rRNA methylation often results in a phenotype known as MLSB resistance, conferring cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics.nih.govnoahcompendium.co.ukThis resistance can be either constitutive or inducible.mdpi.combioline.org.brStudies on erythromycin-resistant Staphylococcus epidermidis isolates have shown that strains with constitutive MLSB (cMLSB) and most with inducible MLSB (iMLSB) phenotypes are resistant to this compound.nih.govbioline.org.brThe ermC gene is frequently isolated in MLSB-resistant S. epidermidis isolates.bioline.org.brWhile 16-membered macrolides like this compound were previously thought not to induce MLSB resistance in staphylococci, some studies suggest this compound can induce resistance to clindamycin (B1669177) among iMLSB S. epidermidis isolates.nih.gov

Data on the prevalence of erm genes in erythromycin-resistant S. epidermidis isolates with different MLSB phenotypes can illustrate the genetic basis of this resistance.

| MLSB Phenotype | Most Frequent erm Gene | Other Frequent Genes |

| Constitutive MLSB (cMLSB) | ermC (85.2%) bioline.org.br | mphC (88.9%), linA/A' (51.8%) bioline.org.br |

| Inducible MLSB (iMLSB) | ermC (100%) bioline.org.br | msrA (50%), mphC (92.9%), linA/A' (71.4%) bioline.org.br |

| MSB | ermC (58.8%) bioline.org.br | msrA (94.1%), mphC (97.1%), linA/A' (70.6%) bioline.org.br |

Note: Percentages represent the prevalence of the gene within the specified phenotype group in one study. bioline.org.br

Differential Susceptibility Profiles Compared to Other Macrolides

This compound, a 16-membered macrolide, exhibits distinct susceptibility profiles compared to 14-membered macrolides like erythromycin (B1671065) and 15-membered macrolides such as azithromycin (B1666446), particularly in the context of various resistance mechanisms. While macrolides generally inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, differences in their chemical structures, specifically the size of the lactone ring, can influence their interaction with resistant ribosomes and efflux pumps. nih.govpatsnap.commdpi.comoup.com

A primary mechanism of macrolide resistance is the post-transcriptional methylation of an adenine (B156593) residue in the 23S ribosomal RNA, a modification mediated by erm genes (erythromycin ribosome methylase). oup.comeuropa.euscielo.brbioline.org.brnih.gov This modification, often leading to the MLSB (macrolide-lincosamide-streptogramin B) phenotype, typically confers cross-resistance to 14-, 15-, and 16-membered macrolides, lincosamides, and streptogramin B antibiotics. oup.comeuropa.euscielo.brbioline.org.br However, studies have shown that bacteria harboring erm genes may be phenotypically susceptible to this compound and tylosin (B1662201) (both 16-membered macrolides) but resistant to erythromycin (a 14-membered macrolide). europa.eu This suggests that while MLSB resistance generally impacts this compound, the degree of impact can vary, and other factors may influence the phenotypic outcome.

Another significant resistance mechanism involves efflux pumps, which actively transport the antibiotic out of the bacterial cell. The mef genes (macrolide efflux) encode efflux pumps that primarily confer resistance to 14- and 15-membered macrolides while often leaving bacteria susceptible to 16-membered macrolides like this compound. oup.com This difference in susceptibility is a key characteristic distinguishing the M phenotype (mediated by efflux) from the MLSB phenotype. Research on erythromycin-resistant Staphylococcus epidermidis isolates demonstrated that strains exhibiting the MSB (macrolide and streptogramin B) phenotype, often associated with efflux, were sensitive to this compound, whereas those with constitutive or inducible MLSB phenotypes were largely resistant to this compound. scielo.brbioline.org.brnih.gov

Enzymatic inactivation of macrolides, such as by phosphotransferases encoded by mph genes, can also contribute to differential susceptibility. scielo.brbioline.org.br Some studies indicate that certain mph genes may exhibit substrate specificity, where, for example, mph(A) did not increase the minimum inhibitory concentrations (MICs) of tilmicosin (B555) and this compound as much as it did for other macrolides. asm.org Conversely, the combination of mph(B) and a rdmC-like gene showed a more than additive effect on resistance to this compound and tylosin in certain strains, while having no observed effect against erythromycin and josamycin. asm.org

Minimum inhibitory concentration (MIC) data from various studies further illustrate these differential profiles. For instance, a study on Mycoplasma gallisepticum and Mycoplasma synoviae isolates from poultry reported varying MIC50 and MIC90 values for different macrolides, including this compound, tylosin, and tilmicosin, indicating sub-populations with reduced susceptibility. tandfonline.com In Escherichia coli, azithromycin generally showed higher potency (lower MICs) compared to tilmicosin and this compound on wild-type strains. asm.org However, in the context of resistance genes, the impact on MICs varied depending on the specific gene and macrolide. asm.org

A chemoinformatic study comparing this compound with josamycin, azithromycin, and clarithromycin (B1669154) suggested significant differences in their chemogenomic profiles and mechanisms of action, implying potentially lower resistance to this compound at the population level compared to some other macrolides. pharmacoeconomics.rubohrium.comresearchgate.net This study indicated a pronounced similarity in the effects of josamycin, azithromycin, and clarithromycin, with a significant difference observed for this compound. pharmacoeconomics.rubohrium.comresearchgate.net

Despite the general patterns, there can be exceptions and complexities. For example, while Pseudomonas aeruginosa is often considered intrinsically resistant to macrolides, including this compound, due to factors like low outer membrane permeability and efflux pumps, some studies have investigated the activity of macrolides against this organism, sometimes focusing on anti-virulence effects rather than direct growth inhibition. mdpi.comnih.gov MIC experiments with a P. aeruginosa strain showed high resistance to this compound, with bacterial growth not inhibited even at high concentrations, while erythromycin showed inhibition at lower concentrations. mdpi.comnih.gov

The ability of 16-membered macrolides like this compound to retain activity against certain strains resistant to 14- and 15-membered macrolides, particularly those with efflux-mediated resistance, highlights important differences in their interactions with bacterial resistance mechanisms. However, the widespread prevalence of MLSB resistance mediated by erm genes remains a significant factor contributing to reduced susceptibility to this compound in many bacterial species. scielo.brbioline.org.brnih.gov

Here is a summary of differential susceptibility based on resistance mechanisms:

| Resistance Mechanism | Genes Involved | Typical Impact on 14/15-membered Macrolides (e.g., Erythromycin, Azithromycin) | Typical Impact on 16-membered Macrolides (e.g., this compound) | Phenotype Example |

| Ribosomal Methylation | erm | High Resistance | High Resistance (often cross-resistance) | MLSB |

| Efflux Pumps | mef, msr | Resistance | Susceptibility (often retains activity) | M, MSB |

| Enzymatic Inactivation (Phosphotransferase) | mph | Variable Resistance | Variable Resistance (can be substrate-specific) | |

| Enzymatic Inactivation (Esterase) | ere | Resistance | Variable Resistance | |

| Reduced Permeability | (Various mechanisms) | Reduced Susceptibility | Reduced Susceptibility |

Note: This table provides a general overview, and specific bacterial species and resistance gene variants can lead to variations in susceptibility profiles.

Further detailed research findings on MIC values for this compound compared to other macrolides against specific bacterial isolates with defined resistance mechanisms are crucial for a comprehensive understanding of these differential susceptibility profiles. Studies providing quantitative MIC data, such as MIC50 and MIC90 values for various macrolides against panels of resistant strains, offer valuable insights into the relative potency and effectiveness of this compound in the face of different resistance determinants. nih.govasm.orgtandfonline.complos.org

Chemical Synthesis, Modifications, and Derivative Research

Synthetic Approaches to Spiramycin (B21755) Analogues

Synthetic strategies for modifying this compound primarily target its multiple hydroxyl groups and the aldehyde group at the C-5 position of the lactone ring. The differential reactivity of these functional groups allows for selective modifications, leading to a wide array of derivatives.

Acylation of the hydroxyl groups on the this compound molecule is a primary strategy for structural diversification. This compound I possesses four hydroxyl groups located at the 2'-, 3-, 3''-, and 4''-positions. The reactivity of these hydroxyls towards esterification has been reported to follow the order of 2'-OH > 4''-OH > 3-OH > 3''-OH. nih.gov This differential reactivity allows for selective acylation, although protection and deprotection steps are often necessary to achieve modification at less reactive sites. nih.gov

Recent research has focused on the selective acylation of the 4''-OH group of this compound I to produce derivatives with structures analogous to carrimycin, a genetically engineered macrolide known for its anticancer effects. nih.gov By controlling the stoichiometry of the acylating agent, particularly with sterically larger acyl groups, preferential acylation at the 4''-OH position can be achieved. nih.gov This approach has yielded a series of novel derivatives with significant biological activities. For instance, aryl-acylated derivatives have been found to exhibit more potent anti-proliferative activity against cancer cell lines compared to their alkyl-acylated counterparts. nih.gov

One notable derivative, compound 14 (4''-(4-(trifluoromethyl)benzoyl)this compound I), demonstrated particularly strong activity against the HGC-27 human gastric cancer cell line with an IC50 value of 0.19 µM. nih.gov In contrast, other derivatives showed enhanced antibacterial properties. Compound 16 (4''-(cyclohexanecarbonyl)this compound I) was identified as a potent antibacterial agent, with activity comparable to the first-line antimicrobial drug linezolid (B1675486) against strains such as S. aureus and MRSA. nih.gov

| Compound | Acyl Group at 4''-position | Anti-proliferative Activity (IC50, µM) on HGC-27 cells | Antibacterial Activity (MIC, µM) vs. S. aureus |

|---|---|---|---|

| Compound 14 | 4-(Trifluoromethyl)benzoyl | 0.19 | 16 |

| Compound 16 | Cyclohexanecarbonyl | >50 | 2 |

| Compound 9a | p-Butylbenzoyl (at 3-position) | 2.31 | >128 |

| Compound 10b | p-Butylbenzoyl (at 4''-position) | 0.92 | 8 |

Beyond acylation, the modification of this compound's hydroxyl groups through sulfonation and alkylation has been explored to generate derivatives with improved antibacterial profiles. Research has shown that the 4''-position is a key site for these modifications. nih.gov The synthesis of 4''-sulfonates and 4''-alkylethers of this compound I has been successfully achieved, often requiring a strategic protection of the more reactive 2'-hydroxyl group to ensure selectivity. nih.gov

Studies have revealed that 4''-substituted derivatives bearing relatively small sulfonyl and alkyl groups can exhibit superior or comparable antibacterial efficacy to the parent this compound I. nih.gov This suggests that while modification at this position is beneficial, the steric bulk of the introduced group is a critical factor in maintaining or enhancing antibacterial activity. These findings underscore the importance of the mycaminosyl-mycarose moiety in the biological function of this compound and highlight the potential for targeted modifications to improve its therapeutic index. nih.gov

To further expand the chemical diversity of this compound analogues, "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, has been employed to create novel triazole-bridged conjugates. This synthetic approach involves the reconstruction of the C-5 arm of the this compound aglycone, replacing the native aldehyde-containing side chain with a new arm linked via a stable triazole ring.

This strategy has led to the generation of a series of this compound-like conjugates with significant antibacterial and anticancer properties. Structural analysis using techniques such as 1H-1H NOESY has shown that the newly introduced C-5 arm, while similar in length to the original, adopts a slightly different orientation relative to the macrolactone ring. The biological activity of these triazole conjugates is highly dependent on the chemical nature of the substituent attached to the triazole ring. Derivatives featuring hydrophobic and bulky C-5 arms have demonstrated the most potent cytotoxic activity against various cancer cell lines, including HeLa, KB, and Hep-G2, while also showing selectivity for cancer cells over normal cells. nih.govnih.gov These studies have also revealed that the aldehyde group at the C-5 position is not essential for the antibacterial or anticancer properties of these 16-membered macrolides. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications influence the biological activity of this compound derivatives. Analysis of the various synthetic analogues has provided key insights into the pharmacophore of this macrolide antibiotic.

Acylation: For 4''-acylated derivatives, there is a clear distinction in the SAR for anticancer and antibacterial activities. Potent anti-proliferative activity is associated with aryl-acyl groups, particularly those with electron-withdrawing substituents like the 4-(trifluoromethyl)benzoyl group in compound 14. nih.gov Conversely, potent antibacterial activity is linked to different structural features, as seen in compound 16, which has a cyclohexanecarbonyl group. This suggests that the structural requirements for targeting bacterial ribosomes versus cancer cell pathways are distinct. nih.gov A broader study involving 66 acylated derivatives of this compound I and neothis compound I identified 3,3'',4''-tri-O-propionylthis compound I and 3,4''-di-O-acetyl-3''-O-butyrylthis compound I as having the highest therapeutic effects, superior to acetylthis compound. nih.gov

Sulfonation and Alkylation: In the case of 4''-sulfonates and 4''-alkylethers, the size of the substituent is a critical determinant of antibacterial activity. Smaller sulfonyl and alkyl groups tend to yield derivatives with antibacterial potency that is comparable or superior to that of this compound I, indicating that excessive steric bulk at this position can be detrimental to activity. nih.gov

Triazole-Bridged Conjugates: For triazole-bridged conjugates at the C-5 position, the lipophilicity and size of the arm play a significant role in their anticancer properties. nih.gov The most cytotoxic compounds were those with hydrophobic and bulky C-5 arms, which also conferred a degree of selectivity for cancer cells over normal human cells. nih.govnih.gov This highlights the importance of the C-5 side chain in mediating the cytotoxic effects of these this compound analogues.

Combinatorial Chemical Synthesis for Novel Bioactive Compounds

While traditional chemical synthesis has been instrumental in creating specific this compound derivatives, combinatorial approaches offer a powerful strategy for generating large, diverse libraries of novel compounds for high-throughput screening. In the context of this compound, combinatorial biosynthesis has emerged as a particularly promising technique. nih.gov This method involves the genetic engineering of the this compound biosynthetic pathway in the producing organism, Streptomyces ambofaciens. asm.orgnih.gov

Combinatorial biosynthesis can be used to create novel this compound analogues in several ways:

Modification of the Polyketide Synthase (PKS): Altering the PKS modules responsible for building the macrolactone ring can lead to the incorporation of different extender units, resulting in modified aglycones.

Glycodiversification: The sugar moieties attached to the macrolactone are crucial for bioactivity. By introducing and expressing genes for glycosyltransferases from other pathways, it is possible to attach different or novel deoxysugars to the this compound aglycone, creating a library of glyco-diversified analogues. nih.gov The flexibility of the native glycosyltransferases can also be exploited to accept different sugar substrates. nih.gov

Precursor-Directed Biosynthesis: This technique involves feeding synthetic, non-native precursors to a mutant strain of S. ambofaciens that is blocked in the early stages of its own biosynthetic pathway. rsc.org The cellular machinery then incorporates these artificial precursors into the final molecule, generating a diverse range of novel this compound derivatives that would be difficult to access through total synthesis.

These combinatorial biosynthetic strategies, by leveraging the modular nature of natural product biosynthesis, provide an efficient avenue for expanding the structural and biological diversity of the this compound family of macrolides, accelerating the discovery of new lead compounds. taylorfrancis.com

Preclinical Research Paradigms and Biological Activities Non Human Systems

Antimicrobial Spectrum and Bacteriostatic Characteristics

Spiramycin (B21755) exhibits a broad antimicrobial spectrum, particularly against Gram-positive bacteria and certain atypical pathogens. newdrugapprovals.orgdrugbank.come-lactancia.org Its action is predominantly bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria. nih.govnewdrugapprovals.orgdrugbank.comdhgpharma.com.vn

Activity against Gram-Positive Bacterial Pathogens

This compound demonstrates notable activity against a variety of Gram-positive cocci and rods. nih.govnewdrugapprovals.orgdrugbank.com This includes key respiratory pathogens such as Staphylococcus aureus, Streptococcus pyogenes (group A beta-hemolytic streptococci), Streptococcus species of groups B, C, and D, and pneumococci. newdrugapprovals.orgnih.gove-lactancia.org Studies have shown that this compound is effective against Gram-positive aerobic pathogens. newdrugapprovals.orgdhgpharma.com.vn Some research indicates that certain this compound derivatives can achieve antimicrobial levels comparable to potent clinical drugs like linezolid (B1675486) against Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis in in vitro evaluations. rsc.org

Investigations into Gram-Negative Bacterial Interactions (e.g., Pseudomonas aeruginosa)

While this compound is generally effective against Gram-positive bacteria, many Gram-negative bacteria, including Enterobacteria and Pseudomonas species, are considered resistant. nih.govnewdrugapprovals.orgwikipedia.org However, research has investigated this compound's interactions with Gram-negative bacteria, particularly Pseudomonas aeruginosa, focusing on effects beyond direct growth inhibition. mdpi.comnih.govresearchgate.netresearchgate.netnih.govsciforum.net Despite P. aeruginosa being intrinsically resistant to this compound in terms of growth inhibition, studies have shown that this compound can inhibit the expression of virulence determinants in this pathogen without significantly affecting bacterial multiplication. nih.govresearchgate.netresearchgate.netnih.gov This suggests a potential role for this compound as an anti-virulence agent against P. aeruginosa, possibly in combination with other antibiotics. nih.govresearchgate.netnih.gov

Efficacy against Atypical Bacteria (e.g., Mycoplasma, Chlamydia, Legionella)

This compound has demonstrated efficacy against several atypical bacteria. nih.govnewdrugapprovals.orgwikipedia.orgdrugbank.come-lactancia.orgdhgpharma.com.vn This includes activity against Mycoplasma species (such as Mycoplasma pneumoniae and Ureaplasma urealyticum), Chlamydia species (such as Chlamydia pneumoniae and Chlamydia trachomatis), and Legionella species (Legionella pneumophila). newdrugapprovals.orgmdpi.come-lactancia.orgresearchgate.neteuropa.eubiolife-publisher.itjapi.orgoup.com Its ability to accumulate in tissues and penetrate cells is considered crucial for treating infections caused by intracellular pathogens like Chlamydia and Mycoplasma. researchgate.netuomisan.edu.iq

Antiparasitic Activity Research (e.g., Toxoplasma gondii, Cryptosporidium)

Beyond its antibacterial properties, this compound is also recognized for its antiparasitic activity, particularly against Toxoplasma gondii and Cryptosporidium species. nih.govnewdrugapprovals.orgmdpi.comwikipedia.orgdrugbank.comdhgpharma.com.vnresearchgate.netuomisan.edu.iq Research in murine models of Toxoplasma gondii infection has evaluated the efficacy of this compound against both acute and chronic forms. researchgate.netmdpi.comresearchgate.net Studies have shown that this compound treatment can significantly reduce brain cyst burdens in chronically infected mice. researchgate.net In T. gondii-infected mice, this compound treatment has been shown to reduce tachyzoite counts in peritoneal fluid. ekb.eg The mechanism of action against apicomplexan parasites like T. gondii is thought to involve the inhibition of protein synthesis in the parasite's bacterial-like ribosomes within the apicoplast. mdpi.comnih.gov Studies have also investigated the efficacy of this compound, sometimes in combination with other agents, against Cryptosporidium in murine models. ekb.eg

Here is a summary of this compound's activity against various pathogens:

| Pathogen Type | Examples | This compound Activity | Notes |

| Gram-Positive Bacteria | Staphylococcus aureus, Streptococcus spp., Pneumococci, B. subtilis | Active | Primarily bacteriostatic. nih.govnewdrugapprovals.orgdrugbank.comdhgpharma.com.vn Effective against various cocci and rods. nih.govnewdrugapprovals.orgdrugbank.com |

| Gram-Negative Bacteria | Pseudomonas aeruginosa, Enterobacteria | Generally Resistant | P. aeruginosa is intrinsically resistant to growth inhibition but sensitive to anti-virulence effects. mdpi.comnih.govresearchgate.netresearchgate.netnih.govsciforum.net |

| Atypical Bacteria | Mycoplasma spp., Chlamydia spp., Legionella spp. | Active | Effective against various species. newdrugapprovals.orgmdpi.come-lactancia.orgresearchgate.neteuropa.eubiolife-publisher.itjapi.orgoup.com Intracellular penetration is important. researchgate.netuomisan.edu.iq |

| Parasites | Toxoplasma gondii, Cryptosporidium spp. | Active | Demonstrates efficacy in murine models. researchgate.netmdpi.comresearchgate.netekb.eg Thought to inhibit apicoplast protein synthesis in T. gondii. mdpi.comnih.gov |

Anti-Virulence Research

Research has increasingly focused on this compound's ability to modulate bacterial virulence factors, particularly in pathogens where direct growth inhibition is limited. This represents an alternative therapeutic approach.

Suppression of Bacterial Virulence Factor Production (e.g., Pyocyanin (B1662382), Pyoverdine)

Studies, notably those involving Pseudomonas aeruginosa, have demonstrated that this compound can significantly reduce the production of key virulence factors. mdpi.comnih.govresearchgate.netresearchgate.netnih.govsciforum.net In vitro experiments have shown that this compound markedly reduces the production of pyocyanin and pyoverdine by P. aeruginosa. mdpi.comnih.govresearchgate.netresearchgate.netnih.govsciforum.net Pyocyanin and pyoverdine are siderophores and redox-active pigments that contribute significantly to P. aeruginosa pathogenesis. researchgate.net Beyond pigments, this compound has also been shown to inhibit biofilm formation, swarming motility, and rhamnolipid production in P. aeruginosa. mdpi.comnih.govresearchgate.netresearchgate.netnih.govsciforum.net The ability of this compound to dampen P. aeruginosa virulence has been corroborated in in vivo models, such as the Galleria mellonella insect model, where co-administration of this compound with P. aeruginosa led to a marked reduction in host mortality compared to infection without this compound treatment. mdpi.comnih.govresearchgate.netnih.govsciforum.net This anti-virulence effect occurs even though this compound does not significantly inhibit the growth of P. aeruginosa. nih.govresearchgate.netnih.gov

Here is a summary of this compound's anti-virulence effects on Pseudomonas aeruginosa:

| Virulence Factor | Effect of this compound Treatment | Research Setting | Source |

| Pyocyanin Production | Markedly Reduced | In vitro | mdpi.comnih.govresearchgate.netresearchgate.netnih.govsciforum.net |

| Pyoverdine Production | Markedly Reduced | In vitro | mdpi.comnih.govresearchgate.netresearchgate.netnih.govsciforum.net |

| Biofilm Formation | Inhibited | In vitro | mdpi.comnih.govresearchgate.netresearchgate.netnih.govsciforum.net |

| Swarming Motility | Inhibited | In vitro | mdpi.comnih.govresearchgate.netnih.govsciforum.net |

| Rhamnolipid Production | Inhibited | In vitro | mdpi.comnih.govresearchgate.netnih.govsciforum.net |

| Host Mortality (G. mellonella) | Reduced | In vivo (Insect model) | mdpi.comnih.govresearchgate.netnih.govsciforum.net |

Inhibition of Biofilm Formation Mechanisms

Research in non-human systems has demonstrated that this compound can inhibit the formation of biofilms by certain bacteria. Specifically, this compound has been shown to inhibit biofilm formation in Pseudomonas aeruginosa. mdpi.comsciforum.netmdpi.comnih.govresearchgate.netsciforum.net Studies utilizing an artificial biomimetic system with hydroxyapatite (B223615) as a substrate have confirmed this inhibitory effect. mdpi.comnih.gov The potential mechanisms underlying this inhibition are being explored and may involve the disruption of quorum sensing, possibly through targeting regulators such as PqsR, or through direct or indirect interactions with bacterial ribosomes. sciforum.net

Alteration of Bacterial Motility Phenotypes

This compound has also been observed to alter the motility phenotypes of bacteria in preclinical settings. Investigations into Pseudomonas aeruginosa have revealed that this compound treatment can significantly reduce swarming motility. mdpi.comsciforum.netmdpi.comnih.govresearchgate.netsciforum.netresearchgate.net This effect on motility was noted at a concentration of 60 µg/mL in studies involving P. aeruginosa grown on solid medium. mdpi.comresearchgate.net

Modulation of Bacterial Stress Responses (e.g., Oxidative Stress)

Studies in non-human systems suggest that this compound can influence bacterial stress responses, including the response to oxidative stress. Treatment of Pseudomonas aeruginosa with this compound has been shown to sensitize the bacterium to hydrogen peroxide (H₂O₂) exposure. mdpi.comnih.govresearchgate.net This finding indicates that this compound may interfere with the bacterial mechanisms that protect against oxidative damage.

Immunomodulatory and Anti-Inflammatory Research

Preclinical research, particularly using murine macrophage cell lines like RAW 264.7, has investigated the immunomodulatory and anti-inflammatory effects of this compound. These studies often utilize lipopolysaccharide (LPS) to stimulate an inflammatory response in these cells. researchgate.netnih.govresearchgate.netmdpi.comresearchgate.net

Attenuation of Inflammatory Mediator Expression (e.g., iNOS, NO)

This compound has been shown to significantly decrease the levels of inflammatory mediators such as nitric oxide (NO) in LPS-stimulated RAW 264.7 cells. researchgate.netnih.govresearchgate.netmdpi.comresearchgate.net This reduction in NO production is potentially explained by this compound's ability to inhibit the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO synthesis in these cells. researchgate.netnih.govresearchgate.netmdpi.comresearchgate.net Studies have demonstrated a concentration-dependent decrease in iNOS protein expression in RAW 264.7 cells treated with this compound at concentrations ranging from 50 to 300 µM after LPS stimulation. researchgate.netresearchgate.net

Regulation of Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6)

In LPS-stimulated RAW 264.7 macrophages, this compound has been observed to significantly decrease the production of pro-inflammatory cytokines, including interleukin-1 beta (IL-1β) and interleukin-6 (IL-6). researchgate.netnih.govresearchgate.netmdpi.com These effects were noted after pretreating cells with this compound for one hour followed by LPS stimulation. researchgate.netresearchgate.net

Anti-Obesity and Metabolic Research

Preclinical studies have investigated the potential of this compound in addressing obesity and related metabolic dysfunction in non-human models. nih.govplos.orgresearchgate.net Research in this area has primarily focused on its effects on adipogenesis, the process of fat cell formation, and the regulation of key metabolic pathways. nih.govplos.orgresearchgate.net

Inhibition of Adipogenesis in Cellular Models

This compound has demonstrated inhibitory effects on adipogenesis in cellular models, notably in 3T3-L1 preadipocytes. nih.govplos.orgresearchgate.netresearchgate.net Studies using Oil Red O staining have shown that this compound treatment leads to a dose-dependent reduction in lipid droplet formation in these cells during differentiation. plos.orgresearchgate.netresearchgate.net Quantitative analysis has indicated that this compound can significantly decrease lipid accumulation in this compound-treated cells compared to control cells. plos.orgresearchgate.net This reduction in intracellular triglyceride accumulation has also been observed to be dose-dependent. plos.orgresearchgate.net The findings suggest that this compound interferes with the differentiation of preadipocytes into mature adipocytes, thereby limiting lipid storage. nih.govplos.orgresearchgate.net

Data from studies on 3T3-L1 adipocytes illustrate the inhibitory effect of this compound on lipid accumulation:

| This compound Concentration (µM) | Relative Lipid Accumulation (% of Control) |

| 0 | 100 |

| 2.5 | ~80 |

| 5 | ~70 |

| 10 | ~60 |

| 20 | ~60 |

Note: Data is approximate based on visual interpretation of graphical data in source plos.orgresearchgate.net.

Transcriptional Regulation of Adipogenic Genes (e.g., PPARγ, SREBP1c, C/EBPα)

The inhibitory effect of this compound on adipogenesis is linked to its influence on key transcriptional regulators involved in this process. nih.govplos.orgresearchgate.netnih.gov Master transcriptional factors such as PPARγ, C/EBPα, and SREBP1c are crucial for the various stages of adipocyte differentiation. nih.govresearchgate.net Research has shown that this compound decreases the expression of PPARγ, C/EBPα, and SREBP1c at both the transcriptional (mRNA) and translational (protein) levels in 3T3-L1 cells. nih.govplos.orgnih.gov This reduction in the expression of these master regulators subsequently leads to decreased expression of their target genes, including those involved in lipid metabolism like FAS, aP2, and GLUT4. nih.govplos.orgnih.gov This regulatory effect on key adipogenic transcription factors contributes significantly to this compound's ability to inhibit adipogenesis. nih.govplos.org

Activation of Metabolic Kinases (e.g., AMPK)

AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy status and plays a significant role in regulating fatty acid uptake and metabolism. plos.orgresearchgate.net Activation of AMPK is known to inhibit adipogenesis and ameliorate obesity and associated hepatic steatosis. nih.govplos.orgresearchgate.net Studies have indicated that this compound increases AMPK activity, as evidenced by increased phosphorylation of AMPK in 3T3-L1 cells during the early stages of differentiation. nih.govplos.orgnih.govresearchgate.netplos.org This activation of AMPK by this compound appears to be dose-dependent. researchgate.netplos.org Furthermore, AMPK activation by this compound has been shown to increase the phosphorylation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, leading to its inactivation. plos.orgresearchgate.netplos.org This inactivation of ACC facilitates fatty acid oxidation and reduces lipid accumulation. plos.orgresearchgate.net In silico molecular docking simulations have suggested that this compound can bind to the AMP binding site in the AMPK alpha domain, potentially contributing to its activation effect. plos.org

Data on the effect of this compound on the phosphorylation of AMPK and ACC in 3T3-L1 cells:

| This compound Concentration (µM) | Relative p-AMPK Level (fold-change vs. Control) | Relative p-ACC Level (fold-change vs. Control) |

| 0 | 1 | 1 |

| 20 | ~1.9 | ~3.8 |

Note: Data is approximate based on visual interpretation of graphical data in source researchgate.netplos.org.

Cellular Interaction Studies

Research into the cellular interactions of this compound has explored its effects on mammalian cells, including aspects of adherence and intracellular accumulation.

Adherence Inhibition to Mammalian Cells

While the primary focus of this compound's anti-adherence properties is often related to its effects on bacterial adherence, some studies have touched upon its interactions with mammalian cells. Research has indicated that this compound, among other antibiotics, was not found to significantly alter neutrophil chemotaxis or phagocytosis in animals and humans, despite exhibiting high intracellular penetration into phagocytes. oup.com Additionally, this compound has been studied as a virulence inhibitor in Pseudomonas aeruginosa, which can involve interactions affecting bacterial adherence to host cells, though direct inhibition of bacterial adherence to mammalian cells by this compound itself is a distinct area of investigation. wikipedia.orgresearchgate.net Studies have also assessed the cytotoxicity of this compound on mammalian cell lines like NIH/3T3 fibroblast cells, showing that it was non-toxic at certain concentrations and exposure times, and even enhanced cell viability in short-term applications, suggesting it does not universally inhibit adherence or negatively impact these cells under specific conditions. europeanreview.orgresearchgate.net

Intracellular Accumulation Research

This compound is known for its high penetration into many tissues. oup.comresearchgate.net Studies have investigated its intracellular accumulation in various cell types. For instance, this compound accumulates in high amounts in the fluids and tissues of the respiratory system. europeanreview.org Research has shown that intracellular accumulation of this compound was reduced in murine fibroblast cells transfected with the human MDR1 gene, with cellular concentrations being significantly lower compared to non-transfected cells. researchgate.net This suggests that efflux transporters like P-glycoprotein (encoded by MDR1) can influence the intracellular concentration of this compound. researchgate.net Despite its generally high tissue penetration, this compound has been found to be undetectable in certain areas like the rat or monkey brain, implying that efflux transporters such as P-gp, Bcrp, or Mrp2 may limit its exposure in the central nervous system. researchgate.net Studies on polymorphonuclear neutrophils (PMNs) have also suggested that the effect of this compound on oxidative metabolism in these cells seems to result from an intracellular mechanism rather than a simple chemical interaction. nih.gov Furthermore, this compound accumulates in the placenta at significantly higher concentrations than in fetal serum, which is relevant in the context of its use for toxoplasmosis during pregnancy. researchgate.net

Advanced Analytical Methodologies for Spiramycin Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are widely employed for the separation and quantification of spiramycin (B21755) due to their ability to resolve the different components of the mixture and potential impurities.